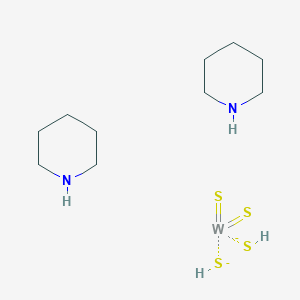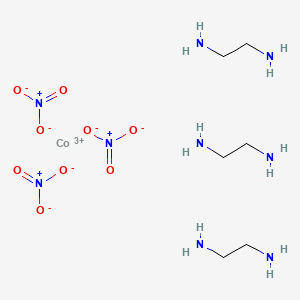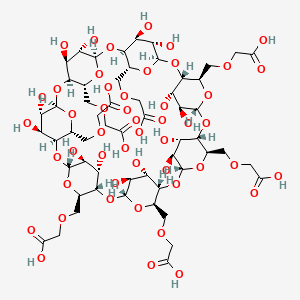
Carboxymethyl-beta-cyclodextrin sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carboxymethyl-beta-cyclodextrin sodium salt is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of D-glucose units connected via alpha (1→4) glycosidic bonds. This compound is known for its ability to form inclusion complexes with various molecules, enhancing their solubility and stability. It is widely used in various fields, including pharmaceuticals, food, cosmetics, and environmental applications .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of carboxymethyl-beta-cyclodextrin sodium salt typically involves a carboxymethylation reaction. Initially, beta-cyclodextrin is reacted with chloroacetic acid to form carboxymethylated cyclodextrin. This intermediate is then treated with sodium hydroxide to produce the sodium salt of carboxymethyl-beta-cyclodextrin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Carboxymethyl-beta-cyclodextrin sodium salt undergoes various chemical reactions, including substitution and complexation reactions. The carboxymethyl groups on the cyclodextrin molecule can participate in nucleophilic substitution reactions, while the cyclodextrin cavity can form inclusion complexes with guest molecules .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include chloroacetic acid, sodium hydroxide, and various guest molecules for inclusion complex formation. Reaction conditions typically involve aqueous solutions, controlled pH, and moderate temperatures .
Major Products
The major products formed from reactions involving this compound include inclusion complexes with various guest molecules. These complexes enhance the solubility, stability, and bioavailability of the guest molecules .
科学的研究の応用
Carboxymethyl-beta-cyclodextrin sodium salt has a wide range of scientific research applications:
作用機序
The mechanism of action of carboxymethyl-beta-cyclodextrin sodium salt involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecule . The carboxymethyl groups also contribute to the compound’s ability to form stable complexes and participate in various chemical reactions .
類似化合物との比較
Carboxymethyl-beta-cyclodextrin sodium salt can be compared with other cyclodextrin derivatives:
Beta-cyclodextrin: The parent compound, which lacks the carboxymethyl groups and has lower solubility and stability.
Sulfobutyl ether beta-cyclodextrin sodium salt: Another derivative with enhanced solubility and stability, used in similar applications.
Hydroxypropyl-beta-cyclodextrin: A derivative with improved water solubility and reduced toxicity, often used in pharmaceutical formulations.
This compound is unique due to its carboxymethyl groups, which enhance its ability to form stable inclusion complexes and participate in various chemical reactions .
特性
分子式 |
C56H84O49 |
|---|---|
分子量 |
1541.2 g/mol |
IUPAC名 |
2-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37S,38S,39S,40S,41S,42S,43S,44S,45S,46S,47S,48S,49S)-10,15,20,25,30,35-hexakis(carboxymethoxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid |
InChI |
InChI=1S/C56H84O49/c57-22(58)8-85-1-15-43-29(71)36(78)50(92-15)100-44-16(2-86-9-23(59)60)94-52(38(80)31(44)73)102-46-18(4-88-11-25(63)64)96-54(40(82)33(46)75)104-48-20(6-90-13-27(67)68)98-56(42(84)35(48)77)105-49-21(7-91-14-28(69)70)97-55(41(83)34(49)76)103-47-19(5-89-12-26(65)66)95-53(39(81)32(47)74)101-45-17(3-87-10-24(61)62)93-51(99-43)37(79)30(45)72/h15-21,29-56,71-84H,1-14H2,(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)/t15-,16-,17-,18-,19-,20-,21-,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 |
InChIキー |
WROHVVIPQXODQM-LYSKQWNXSA-N |
異性体SMILES |
C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@H]([C@@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@H]([C@@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@H]([C@@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@H]([C@@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@H]([C@@H]8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)O)O)OCC(=O)O |
正規SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)O)O)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



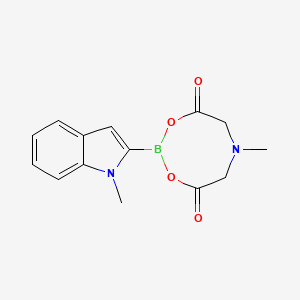
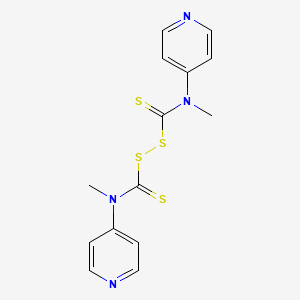


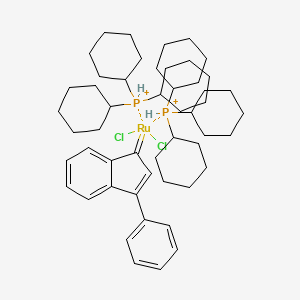
![2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12059186.png)
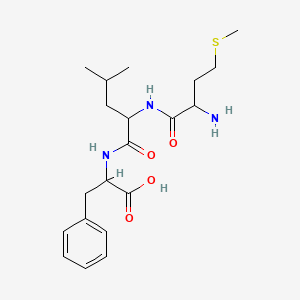
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)
(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)

